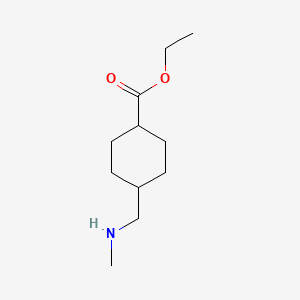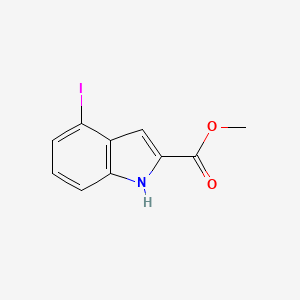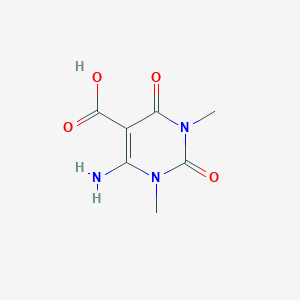![molecular formula C14H21ClN2O2 B15308120 benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B15308120.png)
benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 . This compound is known for its unique structure, which includes a benzyl group, a carbamate group, and a 3-methylazetidine moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of benzyl chloroformate with 2-(3-methylazetidin-3-yl)ethanamine in the presence of a base to form the desired carbamate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride can be compared with other similar compounds, such as:
Benzyl carbamate: Lacks the 3-methylazetidine moiety, making it less complex.
N-(2-hydroxyethyl)benzyl carbamate: Contains a hydroxyethyl group instead of the 3-methylazetidine moiety.
Benzyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of the 3-methylazetidine moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H21ClN2O2 |
|---|---|
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(10-15-11-14)7-8-16-13(17)18-9-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H |
Clé InChI |
CCYPWFBZVANMMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)CCNC(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)

![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)








![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)

![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)
